molecular formula C5H14ClN2O2P B15167768 N-(2-Chloroethyl)-N-propylphosphorodiamidic acid CAS No. 491876-26-7

N-(2-Chloroethyl)-N-propylphosphorodiamidic acid

Cat. No.: B15167768
CAS No.: 491876-26-7
M. Wt: 200.60 g/mol
InChI Key: KBMYVUQWAGXXEX-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N-propylphosphorodiamidic acid is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a chloroethyl group and a propyl group attached to a phosphorodiamidic acid moiety, making it a versatile molecule for chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloroethyl)-N-propylphosphorodiamidic acid typically involves the reaction of 2-chloroethylamine with propylphosphorodiamidic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-(2-Chloroethyl)-N-propylphosphorodiamidic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N-propylphosphorodiamidic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various biochemical pathways, resulting in the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

N-(2-Chloroethyl)-N-propylphosphorodiamidic acid can be compared with other similar compounds, such as:

    N-(2-Chloroethyl)-N-methylphosphorodiamidic acid: Similar structure but with a methyl group instead of a propyl group.

    N-(2-Chloroethyl)-N-ethylphosphorodiamidic acid: Contains an ethyl group instead of a propyl group.

    N-(2-Chloroethyl)-N-isopropylphosphorodiamidic acid: Features an isopropyl group, providing different steric and electronic properties.

Properties

CAS No.

491876-26-7

Molecular Formula

C5H14ClN2O2P

Molecular Weight

200.60 g/mol

IUPAC Name

amino-[2-chloroethyl(propyl)amino]phosphinic acid

InChI

InChI=1S/C5H14ClN2O2P/c1-2-4-8(5-3-6)11(7,9)10/h2-5H2,1H3,(H3,7,9,10)

InChI Key

KBMYVUQWAGXXEX-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCCl)P(=O)(N)O

Origin of Product

United States

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